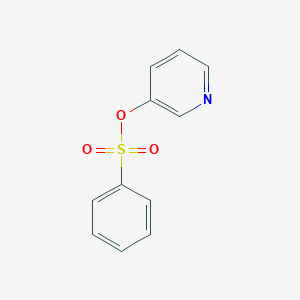

3-Pyridinyl benzensulfonate

CAS No.:

Cat. No.: VC13850382

Molecular Formula: C11H9NO3S

Molecular Weight: 235.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NO3S |

|---|---|

| Molecular Weight | 235.26 g/mol |

| IUPAC Name | pyridin-3-yl benzenesulfonate |

| Standard InChI | InChI=1S/C11H9NO3S/c13-16(14,11-6-2-1-3-7-11)15-10-5-4-8-12-9-10/h1-9H |

| Standard InChI Key | JYXNWDOBCDYEKA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)OC2=CN=CC=C2 |

Introduction

Chemical Structure and Molecular Characteristics

The core structure of 3-pyridinyl benzenesulfonate consists of a pyridine ring (C₅H₅N) linked to a benzenesulfonate group (-SO₃C₆H₅). The sulfonate group is attached to the pyridine ring at the 3-position, creating a planar aromatic system with polar functional groups. This arrangement facilitates interactions such as hydrogen bonding and π-π stacking, which are critical for its reactivity and solid-state behavior .

Key structural features include:

-

Pyridine Ring: The nitrogen atom at the 1-position of the pyridine ring introduces basicity (pKa ≈ 5-6), enabling protonation under acidic conditions.

-

Sulfonate Group: The -SO₃⁻ group enhances water solubility and serves as a leaving group in nucleophilic substitution reactions.

-

Conjugation: Electron delocalization between the pyridine and sulfonate groups stabilizes the molecule, influencing its spectroscopic properties (e.g., UV-Vis absorption).

X-ray crystallographic studies of related benzenesulfonate salts reveal monoclinic or triclinic crystal systems, with unit cell parameters dependent on hydration states and counterions . For example, a benzenesulfonate hydrate described in patent literature exhibits characteristic X-ray powder diffraction (XRPD) peaks at 3.7°, 9.6°, and 17.1° 2θ, indicative of a hydrated crystalline form .

Synthesis and Manufacturing Methodologies

Precursor Synthesis: Pyridine-3-Sulfonyl Chloride

The production of 3-pyridinyl benzenesulfonate typically begins with the synthesis of pyridine-3-sulfonyl chloride, a key intermediate. A patented method (WO2016204096A1) outlines an optimized route to minimize byproducts like 5-chloropyridine-3-sulfonyl chloride :

Reaction Steps:

-

Sulfonation: Pyridine-3-sulfonic acid reacts with phosphorus pentachloride (PCl₅) under controlled conditions.

-

Temperature Control: Maintaining the reaction at 110–130°C prevents excessive chlorination at the pyridine ring’s 5-position .

-

Phosphorus Pentachloride Stoichiometry: Using <1 molar equivalent of PCl₅ relative to pyridine-3-sulfonic acid reduces byproduct formation.

Key Reaction Parameters:

| Parameter | Optimal Range |

|---|---|

| PCl₅ Equivalents | 0.3–0.4 mol/mol |

| Reaction Temperature | 110–130°C |

| Solvent | Monochlorobenzene |

Post-reaction, the mixture is distilled under reduced pressure (0.2–1.2 kPa) to isolate pyridine-3-sulfonyl chloride with >90% yield .

Esterification to 3-Pyridinyl Benzenesulfonate

Pyridine-3-sulfonyl chloride undergoes esterification with benzene derivatives (e.g., phenol or benzyl alcohol) in the presence of a base (e.g., triethylamine). The reaction proceeds via nucleophilic acyl substitution:

Purification involves recrystallization from solvents like ethanol or acetone to obtain the final product.

Physical and Chemical Properties

Crystalline Forms and Polymorphism

3-Pyridinyl benzenesulfonate exhibits polymorphism, with crystalline forms differing in hydration states and packing arrangements. Patent US8716286B2 describes two distinct forms :

Form 1 (Hydrate):

-

XRPD Peaks (°2θ): 3.7, 9.6, 17.1, 18.2, 19.0

-

Stability: Hygroscopic, retains crystallinity up to 100°C.

Form 2 (Anhydrous):

-

XRPD Peaks (°2θ): 8.0, 10.0, 12.5, 16.4, 18.6

-

Stability: Non-hygroscopic, melts at 145–150°C.

Table 1: Comparative Properties of Crystalline Forms

| Property | Form 1 (Hydrate) | Form 2 (Anhydrous) |

|---|---|---|

| Water Content | 2.5–3.5% | <0.5% |

| Solubility (H₂O) | 25 mg/mL | 10 mg/mL |

| Dissolution Rate | Fast | Moderate |

Reactivity and Stability

-

Hydrolysis: The sulfonate ester bond hydrolyzes in aqueous alkali, yielding pyridine-3-sulfonic acid and phenol.

-

Thermal Decomposition: Above 200°C, the compound decomposes to sulfur trioxide and pyridine derivatives.

-

Photostability: Stable under UV light (λ > 300 nm), making it suitable for topical formulations .

Pharmaceutical Applications

Biopharmaceutical Considerations

-

Bioavailability: Form 1 hydrate’s high solubility ensures rapid absorption in gastrointestinal fluids.

-

Stability: Anhydrous Form 2 is preferred for solid-dose formulations due to its resistance to humidity-induced degradation .

Industrial and Research Implications

Scale-Up Challenges

-

Byproduct Mitigation: The use of sub-stoichiometric PCl₅ requires precise temperature control to avoid 5-chloropyridine derivatives .

-

Crystallization Optimization: Seeding techniques are critical to obtaining phase-pure Forms 1 or 2 during large-scale production .

Future Directions

-

Co-Crystal Engineering: Combining 3-pyridinyl benzenesulfonate with co-formers (e.g., carboxylic acids) could yield materials with tailored melting points and dissolution profiles.

-

Green Chemistry: Replacing PCl₅ with less hazardous reagents (e.g., SOCl₂) in sulfonyl chloride synthesis is under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume